molecular formula C11H15N3O2 B1316736 4-[(4-Methoxyphenyl)azo]-morpholine CAS No. 51274-58-9

4-[(4-Methoxyphenyl)azo]-morpholine

Cat. No.: B1316736
CAS No.: 51274-58-9
M. Wt: 221.26 g/mol
InChI Key: SJMCKVRLENPUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxyphenyl)azo]-morpholine is a hypothetical azo-morpholine derivative characterized by a morpholine ring connected to a 4-methoxyphenyl group via an azo (-N=N- ) linkage. Azo compounds are known for their conjugation-driven electronic properties, which make them candidates for dyes, sensors, and pharmaceuticals. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, often enhances solubility and modulates biological activity in medicinal chemistry .

Properties

IUPAC Name

(4-methoxyphenyl)-morpholin-4-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-15-11-4-2-10(3-5-11)12-13-14-6-8-16-9-7-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMCKVRLENPUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570111
Record name 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51274-58-9
Record name 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)azo]-morpholine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with morpholine under basic conditions to yield the desired azo compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methoxyphenyl)azo]-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound exhibits properties that make it a candidate for pharmaceuticals, especially as a serotonin and norepinephrine reuptake inhibitor. Such properties are crucial in the treatment of various neurological disorders, including depression and attention deficit hyperactivity disorder (ADHD) . The ability to modulate neurotransmitter levels suggests that 4-[(4-Methoxyphenyl)azo]-morpholine could be developed into a therapeutic agent for conditions where these neurotransmitters are implicated.

Case Study:
A study highlighted the synthesis of morpholine derivatives, including this compound, and their evaluation as potential antidepressants. The compounds were tested for their ability to inhibit the reuptake of serotonin and norepinephrine, showing promising results that warrant further investigation in clinical settings .

Polymer Science

Use in Cosmetic Formulations:
In cosmetic chemistry, this compound can be utilized as a dye or colorant due to its azo structure. Azo compounds are known for their vibrant colors and stability, making them suitable for various cosmetic applications. Recent advancements in polymer formulations have incorporated such dyes to enhance product aesthetics while maintaining safety and efficacy .

Research Findings:
A comprehensive review discussed the role of azo dyes in cosmetic formulations, emphasizing their function as colorants and their interactions with other formulation components. The study also assessed the stability of these dyes under different conditions, which is critical for ensuring product quality .

Antiparasitic Activity

Research Insights:
Recent studies have explored the antiparasitic properties of azo dyes similar to this compound. Research involving molecular modeling and biological assays demonstrated that certain azo compounds exhibit activity against parasites such as Leishmania spp. This opens avenues for developing novel antiparasitic agents based on the structural framework of azo dyes .

Experimental Results:
In vitro tests showed that specific derivatives demonstrated significant inhibitory effects on parasite growth, suggesting that this compound could be evaluated further for its potential use in treating parasitic infections .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Potential antidepressant properties via neurotransmitter modulationExhibits serotonin and norepinephrine reuptake inhibition; promising candidates for ADHD and depression
Polymer Science Utilized as a dye in cosmetic formulationsEnhances aesthetic appeal; stability under various conditions is critical
Antiparasitic Activity Potential use against parasitic infectionsSignificant inhibitory effects observed against Leishmania spp.; further evaluation needed

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)azo]-morpholine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Azo vs. In contrast, the nitro group in 4-(4-nitrophenyl)morpholine is strongly electron-withdrawing, which may enhance reactivity in substitution reactions .
  • Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur (as in 4-(4-methoxyphenyl)thiomorpholine) increases lipophilicity and metabolic lability due to sulfur’s soft nucleophilicity, making it suitable for drug design .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O interactions, whereas its morpholine analogue lacks such dimerization due to differences in electronegativity and steric hindrance .
  • Crystal Packing : The chair conformation of the morpholine ring in 4-(4-nitrophenyl)morpholine is stabilized by weak van der Waals forces, as reported in crystallographic studies .

Medicinal Chemistry

  • Anticancer Activity : 4-(4-Nitrophenyl)morpholine derivatives serve as intermediates in antitumor drug synthesis, leveraging the nitro group’s reactivity for further functionalization .
  • Antimicrobial and Anti-inflammatory Properties : Morpholine derivatives with aryl substituents (e.g., 4-phenylmorpholine) exhibit antimicrobial and CNS activities, as seen in Linezolid, a commercial antibiotic .

Material Science

    Biological Activity

    4-[(4-Methoxyphenyl)azo]-morpholine, a compound characterized by its azo linkage and morpholine ring, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C12_{12}H14_{14}N2_{2}O
    • CAS Number : 51274-58-9

    This compound exhibits unique properties due to the presence of both the azo group and the morpholine ring, which contribute to its biological interactions.

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

    • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, particularly those related to cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
    • Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression and cellular metabolism. For instance, studies have shown that azo compounds can modulate inflammatory responses and apoptosis in various cell types .

    Antimicrobial Activity

    Research indicates that azo compounds, including this compound, exhibit antimicrobial properties. In vitro studies suggest that this compound can inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

    Anticancer Potential

    Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspase pathways.

    Case Studies

    • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several azo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant growth inhibition at concentrations ranging from 50 to 200 µg/mL .
    • Cytotoxicity in Cancer Cells : In another study focused on human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of exposure, indicating its potential as a cytotoxic agent .

    Tables of Biological Activity

    Activity Type Observed Effect Reference
    AntimicrobialInhibition of S. aureus growth
    AnticancerInduction of apoptosis in MCF-7 cells
    Enzyme InteractionModulation of cytochrome P450

    Q & A

    Q. What are the established synthesis routes for 4-[(4-Methoxyphenyl)azo]-morpholine, and what analytical techniques confirm its purity?

    • Methodological Answer : Synthesis typically involves coupling a morpholine derivative with a diazonium salt of 4-methoxyaniline. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Confirm purity using HPLC (retention time comparison) and NMR (integration of aromatic protons at δ 7.2–7.8 ppm and morpholine protons at δ 3.5–3.7 ppm) . Mass spectrometry (ESI-MS) can validate molecular ion peaks (e.g., [M+H]⁺ at m/z 301.1) .

    Q. How should researchers characterize the structural properties of this compound?

    • Methodological Answer : Use a combination of:
    • FT-IR to identify the azo group (N=N stretch at ~1450–1550 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
    • X-ray crystallography to resolve bond lengths and angles (e.g., N-N bond length ~1.25 Å in analogous azo compounds) .
    • ¹H/¹³C NMR to assign substituent positions (e.g., methoxy singlet at δ 3.8 ppm, morpholine ring protons as multiplet) .

    Q. What solubility and storage conditions are critical for this compound?

    • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Store at –20°C under inert gas (N₂/Ar) to prevent azo bond degradation. Pre-screen solubility using UV-Vis spectroscopy (λmax ~450 nm for azo chromophore) .

    Advanced Research Questions

    Q. How can computational methods predict the electronic properties of this compound?

    • Methodological Answer : Perform DFT calculations (B3LYP/6-31G(d)) to model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Optimize geometry using Gaussian 09W and compare with XRD data . TD-DFT can simulate UV-Vis spectra to correlate with experimental λmax values .

    Q. What strategies resolve contradictions in reported biological activity data for morpholine-azo derivatives?

    • Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use dose-response curves (IC₅₀ values) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays). Cross-reference with structurally similar compounds (e.g., 4-nitrophenyl-morpholine derivatives) to identify SAR trends .

    Q. How can synthetic yield be optimized for scale-up without compromising purity?

    • Methodological Answer : Employ Design of Experiments (DoE) to test variables:
    • Catalyst loading (e.g., Pd/C for coupling steps) .
    • Solvent polarity (DMF vs. THF) and reaction time .
      Monitor intermediates via TLC and isolate via recrystallization (methanol/water) .

    Q. What mechanisms underlie the photostability of the azo-morpholine bond under UV exposure?

    • Methodological Answer : Conduct accelerated stability studies (ICH Q1B guidelines) using UV chambers (320–400 nm). Track degradation via HPLC-MS and identify byproducts (e.g., morpholine ring cleavage products). Compare with control compounds lacking methoxy substituents to assess steric effects .

    Q. How do structural analogs (e.g., 4-nitrophenyl-morpholine) inform the design of this compound derivatives?

    • Methodological Answer : Perform comparative crystallography (e.g., CCDC data) to analyze substituent effects on planarity and π-π stacking. Use molecular docking (AutoDock Vina) to predict binding modes in biological targets (e.g., kinase enzymes) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.